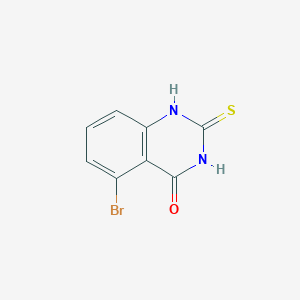

5-bromo-2-mercaptoquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

5-bromo-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCYDKMWVFNBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Summary:

- Starting Materials: 5-bromoanthranilic acid and aromatic or aliphatic isothiocyanates.

- Solvent: Ethanol is typically used.

- Catalyst/Base: Triethylamine in stoichiometric amounts.

- Reaction Conditions: Heating under reflux or at elevated temperatures (e.g., 50°C to 80°C) for several hours (commonly 8 hours or longer).

- Workup: The reaction mixture is cooled, and the product is precipitated by pouring into ice water, followed by filtration, washing, and recrystallization from solvents such as dimethylformamide or ethanol.

Key Findings:

- Moussa et al. reported condensation of anthranilic acid with aromatic isothiocyanates in ethanol, yielding 2-mercaptoquinazolin-4(3H)-ones.

- The 5-bromo substitution is introduced via the use of 5-bromoanthranilic acid as the starting material.

- The product is typically isolated in good yields (~68%) with melting points around 228-230°C.

- Characterization by IR shows characteristic bands for NH2 (~3300 cm⁻¹), SH (~2560 cm⁻¹), and C=O (~1700 cm⁻¹) groups.

- NMR spectroscopy confirms the thiol form of the compound, with the SH proton appearing around 12 ppm in 1H NMR spectra.

Green Chemistry Approaches Using Deep Eutectic Solvents (DES)

Recent advances have introduced environmentally friendly methods for synthesizing substituted 2-mercaptoquinazolin-4(3H)-ones, including the 5-bromo derivative, employing deep eutectic solvents (DESs) as green reaction media.

Procedure Summary:

- Starting Materials: Anthranilic acid derivatives and isothiocyanates.

- Solvent: Choline chloride-based DESs.

- Catalyst: Triethylamine or base-free conditions.

- Reaction Conditions: Microwave-assisted or ultrasound-assisted synthesis to reduce reaction time and energy consumption.

- Recycling: DESs can be recovered and reused multiple times without significant loss of efficiency.

Key Findings:

- DESs provide a greener alternative to conventional organic solvents, reducing environmental impact.

- Microwave and ultrasound irradiation significantly shorten reaction times from hours to minutes.

- The yields and purity of 5-bromo-2-mercaptoquinazolin-4(3H)-one derivatives synthesized in DESs are comparable or superior to classical methods.

- The thiol form of the product is confirmed by NMR, with characteristic chemical shifts as in classical methods.

- This method represents a sustainable and efficient approach to quinazolinone synthesis.

Stepwise Synthesis via Intermediate Aminoquinazolinones

An alternative approach involves the preparation of 3-amino-6-bromo-2-mercaptoquinazolin-4(3H)-one as an intermediate, followed by further functionalization.

Procedure Summary:

- Step 1: Synthesis of 3-amino-6-bromo-2-mercaptoquinazolin-4(3H)-one by condensation of 5-bromoanthranilic acid with carbon disulfide or related reagents.

- Step 2: Purification by crystallization from solvents such as dimethylformamide and ethanol.

- Step 3: Further substitution or derivatization, such as benzylation or Schiff base formation, can be performed on the amino group.

Key Data:

| Parameter | Data |

|---|---|

| Yield | ~68% |

| Melting Point | 228-230°C |

| IR Bands (cm⁻¹) | 3300 (NH2), 2560 (SH), 1700 (C=O), 1570 (C=N) |

| 1H NMR (DMSO-d6) | 8.02 (s, 1H, aromatic H), 5.21 (s, 2H, NH2), 3.29 (s, 1H, SH) |

| 13C NMR (DMSO-d6) | 121.6 to 160.7 ppm (aromatic and carbonyl carbons) |

- This method allows for structural diversification by subsequent reactions on the amino group.

- The intermediate is isolated in good yield and characterized thoroughly by spectroscopic methods.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Solvent/Medium | Catalyst/Base | Reaction Time | Yield (%) | Environmental Aspect | Notes |

|---|---|---|---|---|---|---|---|

| Classical Condensation | 5-Bromoanthranilic acid + isothiocyanates | Ethanol | Triethylamine | 8+ hours | ~68 | Conventional organic solvent | Well-established, reliable |

| Green Synthesis with DES | Anthranilic acid + isothiocyanates | Choline chloride-based DES | Base or base-free | Minutes (microwave/ultrasound) | Comparable or better | Eco-friendly, recyclable solvent | Shorter times, greener approach |

| Stepwise Intermediate Route | 5-Bromoanthranilic acid + CS2 or equivalents | DMF, ethanol | - | Several hours | ~68 | Conventional solvents | Allows further functionalization |

Research Findings and Optimization

- Reaction parameters such as temperature, time, and solvent choice significantly affect the yield and purity of this compound.

- Microwave-assisted synthesis in DES media has been shown to enhance reaction rates and yields while minimizing environmental impact.

- The thiol form of the compound is predominant, as confirmed by NMR, which is critical for its biological activity.

- The use of 5-bromoanthranilic acid as a precursor is essential for introducing the bromine substituent at the 5-position, influencing the compound's reactivity and properties.

- The recovery and reuse of DESs contribute to sustainable synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted quinazolinone.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of hydrogen-substituted quinazolinones.

Substitution: Formation of amino or alkyl-substituted quinazolinones.

Scientific Research Applications

5-bromo-2-mercaptoquinazolin-4(3H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-bromo-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Modulating Receptors: Interacting with cellular receptors and modulating their signaling pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

2-mercaptoquinazolin-4(3H)-one: Lacks the bromine atom at the 5-position.

5-chloro-2-mercaptoquinazolin-4(3H)-one: Contains a chlorine atom instead of a bromine atom at the 5-position.

5-bromoquinazolin-4(3H)-one: Lacks the mercapto group at the 2-position.

Uniqueness

5-bromo-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both the bromine atom at the 5-position and the mercapto group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various scientific research applications.

Biological Activity

5-Bromo-2-mercaptoquinazolin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a mercapto group (-SH) and a bromine substituent on the quinazolinone ring. This structure is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

- Inhibition of Carbonic Anhydrase : Recent studies have shown that derivatives of 2-mercaptoquinazolin-4(3H)-one, including 5-bromo variants, exhibit potent inhibition of human carbonic anhydrase (hCA) isoforms. For instance, compounds derived from this scaffold have demonstrated selective inhibitory activity against hCA IX and XII, which are associated with tumor progression and metastasis .

- Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. In vitro studies revealed that certain derivatives possess nanomolar inhibitory potential against key cancer targets like KSP and PI3Kδ. The cytotoxic effects were linked to apoptotic mechanisms, including the upregulation of pro-apoptotic genes (e.g., P53, BAX) and downregulation of anti-apoptotic genes (e.g., BCL-2) .

- Dihydrofolate Reductase (DHFR) Inhibition : Another significant mechanism involves the inhibition of DHFR, a critical enzyme in folate metabolism. Compounds derived from 2-mercaptoquinazolin-4(3H)-one have shown enhanced activity compared to traditional antifolate drugs like methotrexate .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| hCA IX Inhibition | - | 8.0 | |

| Anticancer (MDA-MB-231) | KSP, PI3Kδ | 14.51 - 9.97 | |

| DHFR Inhibition | - | 0.25 - 0.5 |

Summary of Findings

- Selectivity : The selectivity for hCA IX over other isoforms makes these compounds promising candidates for targeted cancer therapies.

- Cytotoxicity : The cytotoxic effects observed in various cancer cell lines suggest that these compounds can induce apoptosis effectively while exhibiting safety profiles in normal cells.

- Therapeutic Potential : Given their mechanisms of action and biological profiles, derivatives of this compound could be developed into novel therapeutic agents for cancer treatment and other diseases associated with dysregulated enzyme activity.

Q & A

Q. What are the common synthetic routes for 5-bromo-2-mercaptoquinazolin-4(3H)-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of brominated anthranilic acid derivatives with nitrogen nucleophiles. For example, brominated anthranilic acid can react with thiourea or hydrazine hydrate under controlled conditions (120–130°C, 3 hours) to form the quinazolinone core. Optimization includes adjusting solvent systems (e.g., pyridine or DMSO), reaction time, and stoichiometric ratios of reagents. TLC monitoring and elemental analysis are critical for tracking reaction progress and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Confirm structural integrity by identifying aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ 160–180 ppm) in DMSO-d₆ .

- IR Spectroscopy : Detect characteristic bands for mercapto (-SH, ~2500 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .

- Mass Spectrometry : Validate molecular weight using GC-MS or LC-MS, focusing on the [M+H]⁺ or [M-Br]⁺ fragments .

Q. How can researchers address solubility challenges during purification?

Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or chromatographic techniques (silica gel with ethyl acetate/hexane gradients) are effective. For stubborn impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations can model electronic effects of the bromine and mercapto groups, predicting sites susceptible to nucleophilic attack (e.g., C5-Br substitution). Software like COMSOL Multiphysics or Gaussian can simulate transition states and activation energies, guiding experimental design .

Q. How can factorial design improve yield in multi-step syntheses?

A 2³ factorial design can test variables like temperature (100°C vs. 130°C), solvent polarity (DMF vs. pyridine), and catalyst loading. Response surface methodology (RSM) then identifies optimal conditions. For example, higher temperatures may favor cyclization but risk decomposition, requiring trade-offs .

Q. What mechanisms explain contradictory bioactivity data in analogues of this compound?

Divergent results may arise from:

Q. How can AI models assist in toxicity prediction for quinazolinone derivatives?

Machine learning platforms (e.g., DeepTox or ADMET Predictor) trained on structural descriptors (logP, topological polar surface area) can forecast hepatotoxicity or CYP450 inhibition. Transfer learning from known quinazolinone datasets enhances accuracy .

Methodological Guidance

Q. What protocols ensure reproducibility in spectral assignments?

- NMR : Use internal standards (TMS) and deuterated solvents. For complex splitting, 2D experiments (COSY, HSQC) resolve overlapping signals .

- Mass Spec : Calibrate instruments with perfluorotributylamine (PFTBA) and validate with certified reference materials.

Q. How to resolve discrepancies in melting point data across studies?

Contamination or polymorphic forms (e.g., anhydrous vs. hydrated) often cause variability. Perform DSC analysis to identify phase transitions and PXRD to confirm crystallinity .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling brominated quinazolinones?

- Use fume hoods for reactions involving hydrazine or pyridine.

- Monitor bromide ion release (via ion chromatography) in waste streams to comply with environmental regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.